molecular formula C9H10ClFO3S B1443892 3-(2-Fluorophenoxy)propane-1-sulfonyl chloride CAS No. 1340418-97-4

3-(2-Fluorophenoxy)propane-1-sulfonyl chloride

Cat. No. B1443892
M. Wt: 252.69 g/mol
InChI Key: VGCFIOUHMBDDID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(2-Fluorophenoxy)propane-1-sulfonyl chloride” is a chemical compound with the molecular formula C9H10ClFO3S and a molecular weight of 252.69 g/mol . It is intended for research use only .


Molecular Structure Analysis

The molecular structure of “3-(2-Fluorophenoxy)propane-1-sulfonyl chloride” consists of a propane-1-sulfonyl chloride group attached to a 2-fluorophenoxy group . The InChI code for this compound is 1S/C9H10ClFO2S/c1-7(14(10,12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3 .

Scientific Research Applications

Specific Scientific Field

Chemical Engineering and Life Sciences

Summary of the Application

Sulfonyl fluorides have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance . A facile cascade process for directly transforming the abundant and inexpensive sulfonates (or sulfonic acids) to the highly valuable sulfonyl fluorides was developed .

Methods of Application or Experimental Procedures

This new protocol features mild reaction conditions using readily available and easy-to-operate reagents . A diverse set of sulfonyl fluorides was prepared facilitating the enrichment of the sulfonyl fluoride library .

Results or Outcomes

The process resulted in the direct transformation of sulfonates or sulfonic acids into sulfonyl fluorides .

Fluorosulfonylation with Fluorosulfonyl Radicals

Specific Scientific Field

Pharmaceutical and Chemical Engineering

Summary of the Application

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

Methods of Application or Experimental Procedures

This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .

Results or Outcomes

The direct fluorosulfonylation with fluorosulfonyl radicals has provided a new and efficient approach for the production of sulfonyl fluorides .

Synthesis of 1-Alkyl-3-methylimidazolium Alkanesulfonate Ionic Liquids

Specific Scientific Field

Chemical Engineering

Summary of the Application

1-Propanesulfonyl chloride, a related compound, has been used in the synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The outcome of this application is the successful synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids .

Synthesis of Bioactive Molecules

Specific Scientific Field

Pharmaceutical and Chemical Engineering

Summary of the Application

Sulfonyl fluoride is a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .

Methods of Application or Experimental Procedures

Strategies for the construction of these frameworks mainly focus on the fluoride–chloride exchange from the corresponding sulfonyl chlorides . Other methods, including conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination, for the preparation of sulfonyl fluorides have also been reported .

Results or Outcomes

These methods have provided a concise and effective approach for C–SO2F bond formation .

Synthesis of 1-Alkyl-3-methylimidazolium Alkanesulfonate Ionic Liquids

Specific Scientific Field

Chemical Engineering

Summary of the Application

1-Propanesulfonyl chloride, a related compound, has been used in the synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The outcome of this application is the successful synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids .

Synthesis of Bioactive Molecules

Specific Scientific Field

Pharmaceutical and Chemical Engineering

Summary of the Application

Sulfonyl fluoride is a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .

Methods of Application or Experimental Procedures

Strategies for the construction of these frameworks mainly focus on the fluoride–chloride exchange from the corresponding sulfonyl chlorides . Other methods, including conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination, for the preparation of sulfonyl fluorides have also been reported .

Results or Outcomes

These methods have provided a concise and effective approach for C–SO2F bond formation .

properties

IUPAC Name

3-(2-fluorophenoxy)propane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO3S/c10-15(12,13)7-3-6-14-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCFIOUHMBDDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenoxy)propane-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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